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Compound of Interest

Compound Name: Methallyl cyanide

Cat. No.: B1617766 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methallyl cyanide, also known as 3-methyl-3-butenenitrile, is a valuable and versatile building

block in organic synthesis. Its unique structure, featuring both a nitrile group and a terminal

alkene, allows for a diverse range of chemical transformations, making it an attractive precursor

for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and

novel materials. This guide provides a comprehensive overview of the chemical properties, key

reactions, and synthetic applications of methallyl cyanide, with a focus on detailed

experimental protocols and quantitative data to support advanced research and development.

Chemical and Physical Properties
Methallyl cyanide is a colorless liquid with the molecular formula C5H7N and a molecular

weight of 81.12 g/mol . Its key physical and spectroscopic properties are summarized in the

table below.
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Property Value

IUPAC Name 3-Methyl-3-butenenitrile

CAS Number 4786-19-0

Molecular Formula C5H7N

Molecular Weight 81.12 g/mol

Boiling Point 133-135 °C

Density 0.81 g/mL at 25 °C

Appearance Colorless liquid

Solubility Soluble in most organic solvents.

Spectroscopic Data:

Infrared (IR) Spectrum: The IR spectrum of methallyl cyanide exhibits characteristic

absorption bands for the nitrile group (C≡N) at approximately 2245 cm⁻¹ and the carbon-

carbon double bond (C=C) of the terminal alkene at around 1650 cm⁻¹ and 890 cm⁻¹ (for the

=CH₂ bend).

Mass Spectrum (Electron Ionization): The mass spectrum shows a molecular ion peak (M+)

at m/z = 81, corresponding to the molecular weight of the compound.

Synthesis of Methallyl Cyanide
Methallyl cyanide is typically synthesized via the nucleophilic substitution of a methallyl halide

with a cyanide salt. A common laboratory-scale preparation involves the reaction of methallyl

chloride with sodium cyanide. While specific procedures for methallyl cyanide are not readily

available in the provided search results, a general procedure can be adapted from the

synthesis of allyl cyanide.

Conceptual Synthetic Workflow:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1617766?utm_src=pdf-body
https://www.benchchem.com/product/b1617766?utm_src=pdf-body
https://www.benchchem.com/product/b1617766?utm_src=pdf-body
https://www.benchchem.com/product/b1617766?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials

Reaction Product

Methallyl Chloride

Nucleophilic Substitution

Sodium Cyanide

Methallyl Cyanide

Click to download full resolution via product page

Caption: General workflow for the synthesis of methallyl cyanide.

Key Reactions of Methallyl Cyanide
The dual functionality of methallyl cyanide allows for a wide array of synthetic transformations,

targeting either the nitrile group or the terminal alkene.

Reactions of the Nitrile Group
The nitrile group in methallyl cyanide can undergo hydrolysis, reduction, and addition

reactions to yield a variety of valuable derivatives.

The hydrolysis of the nitrile group provides a straightforward route to the corresponding

carboxylic acid. This transformation can be catalyzed by either acid or base.

Reaction Scheme:

Methallyl Cyanide 3-Methyl-3-butenoic Acid
H3O+, Δ

Click to download full resolution via product page

Caption: Hydrolysis of methallyl cyanide to 3-methyl-3-butenoic acid.

Quantitative Data for Hydrolysis:
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Reactant Reagents Conditions Yield Reference

Allyl Cyanide
Concentrated

HCl
Reflux, 15 min 75-82%

Organic

Syntheses, Coll.

Vol. 3, p.851

(1955); Vol. 24,

p.96 (1944).

Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis of Allyl Cyanide (Adaptable for

Methallyl Cyanide)

This protocol for the hydrolysis of allyl cyanide can be adapted for methallyl cyanide, with

adjustments to molar equivalents.

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine

allyl cyanide (67 g, 1.0 mol) and concentrated hydrochloric acid (100 mL).

Reaction Initiation: Gently heat the mixture using a heating mantle. The reaction is

exothermic and will begin to reflux vigorously after a few minutes, accompanied by the

formation of a white precipitate (ammonium chloride).

Reaction Completion: Once the vigorous refluxing subsides (typically after about 15

minutes), remove the heat source.

Work-up: Allow the mixture to cool, then add 100 mL of water. Transfer the mixture to a

separatory funnel. The product, 3-butenoic acid, will form the upper layer.

Extraction: Separate the layers and extract the aqueous layer with two portions of diethyl

ether. Combine the organic layers.

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and

remove the solvent by rotary evaporation. The crude product is then purified by vacuum

distillation to yield pure 3-butenoic acid.

The reduction of the nitrile group is a fundamental method for the synthesis of primary amines.

This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄)

or through catalytic hydrogenation.
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Reaction Scheme:

Methallyl Cyanide Methallylamine

1. LiAlH4, THF
2. H2O
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Caption: Reduction of methallyl cyanide to methallylamine.

A detailed experimental protocol for the reduction of methallyl cyanide was not found in the

provided search results. However, a general procedure would involve the dropwise addition of

a solution of methallyl cyanide in an anhydrous ether solvent (like THF or diethyl ether) to a

stirred suspension of LiAlH₄ in the same solvent, typically at reduced temperatures (e.g., 0 °C).

The reaction is then quenched by the careful, sequential addition of water and an aqueous

base, followed by extraction and purification.

Reactions of the Alkene Group
The terminal double bond in methallyl cyanide is susceptible to a variety of addition and

cycloaddition reactions, providing a pathway to more complex molecular scaffolds.

Cycloaddition reactions, such as the Diels-Alder reaction and 1,3-dipolar cycloadditions, offer

powerful methods for the construction of cyclic and heterocyclic systems. While methallyl
cyanide itself is a substituted alkene and can act as a dienophile or dipolarophile, its reactivity

in these reactions would be influenced by the electron-withdrawing nature of the nitrile group.

Conceptual [4+2] Cycloaddition (Diels-Alder Reaction):

Methallyl Cyanide

Cycloadduct

Diene, Δ

Diene

Click to download full resolution via product page
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Caption: Conceptual Diels-Alder reaction with methallyl cyanide.

Detailed experimental protocols for the cycloaddition reactions of methallyl cyanide were not

found in the provided search results. The feasibility and conditions for such reactions would

depend on the specific diene or dipole used and may require thermal or Lewis acid catalysis.

Applications in the Synthesis of Complex Molecules
The synthetic versatility of methallyl cyanide makes it a valuable precursor in the synthesis of

more complex molecular architectures, including those with potential applications in drug

development. While a specific, complete synthesis of a pharmaceutical from methallyl cyanide
was not identified in the search results, its derivatives, such as methallylamine and 3-methyl-3-

butenoic acid, are common structural motifs in bioactive molecules.

Potential Synthetic Pathways:

The functional group handles on methallyl cyanide and its derivatives allow for their

incorporation into larger molecules through a variety of coupling reactions, multicomponent

reactions, and ring-forming strategies. For instance, methallylamine can be used in the

synthesis of substituted pyridines or pyrimidines, which are core structures in many

pharmaceuticals.

Conclusion
Methallyl cyanide is a precursor with significant potential in organic synthesis. Its ability to

undergo a wide range of chemical transformations at both the nitrile and alkene functionalities

provides a rich platform for the construction of diverse and complex molecular structures.

Further exploration of its reactivity, particularly in the realm of asymmetric catalysis and

multicomponent reactions, is likely to uncover new and efficient synthetic routes to valuable

target molecules, solidifying its role as a key building block for the future of organic synthesis.

To cite this document: BenchChem. [Methallyl Cyanide: A Versatile Precursor in Modern
Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1617766#methallyl-cyanide-as-a-precursor-in-
organic-synthesis]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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